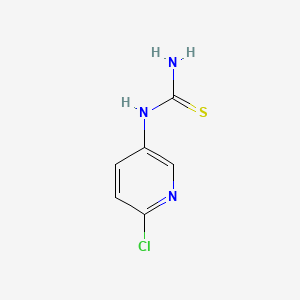
(6-Chloropyridin-3-yl)thiourea
Übersicht
Beschreibung
“(6-Chloropyridin-3-yl)thiourea” is a chemical compound with the CAS Number: 125117-97-7 . It has a molecular weight of 187.65 and its IUPAC name is 1-(6-chloropyridin-3-yl)thiourea . It is in the form of a powder .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H6ClN3S/c7-5-2-1-4(3-9-5)10-6(8)11/h1-3H,(H3,8,10,11) . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a 2D or 3D structure for the molecule.
Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a melting point of 180-184 degrees Celsius . The compound has a molecular weight of 187.65 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Metal Complexes :A study by Yeşilkaynak et al. (2016) discusses the synthesis and characterization of a thiourea derivative, 2-chloro-N-((5-chloropyridine-2-yl)carbamothioyl)benzamide, and its Co(II), Ni(II), and Cu(II) metal complexes. These complexes were analyzed for their antioxidant activities using DPPH and ABTS assays (Yeşilkaynak, 2016).
Antioxidant and Antitumor Activities :In a related study, Yeşilkaynak et al. (2017) synthesized and characterized another thiourea derivative, N-((2-chloropyridin-3-yl)carbamothioyl) thiophene-2-carboxamide, and its metal complexes. These complexes were investigated for their antioxidant and anticancer activities, highlighting their potential therapeutic applications (Yeşilkaynak et al., 2017).
Antifungal and Antibacterial Agents :A study by Narayana et al. (2007) on novel 4-(2-chloropyridin-4-yl)-N-aryl-1,3-thiazol-2-amines, derived from reacting (4-bromoacetyl)-2-chloropyridine with thiourea, revealed excellent antifungal and antibacterial activities of these compounds (Narayana et al., 2007).
Molecular Docking and Antimicrobial Agents :Research by Khidre and Radini (2021) on thiazole derivatives incorporating pyridine moiety, synthesized from 1-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)thiourea, demonstrated potential DNA gyrase inhibitory activity and antimicrobial activities, as assessed by molecular docking simulation (Khidre & Radini, 2021).
DNA Binding and Cytotoxicity Studies :Mushtaque et al. (2016) synthesized 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea and conducted DNA binding, cytotoxicity, and quantum chemical analyses. This compound showed potential as a cancer therapeutic agent, as evidenced by its binding to DNA and cytotoxic effects on cancer cell lines (Mushtaque et al., 2016).
Antibacterial Activity of Thiourea Derivatives :A study by Kalhor et al. (2014) on novel N-substituted thiourea derivatives highlighted their antibacterial activities against various bacterial strains, including Gram-positive and Gram-negative bacteria. These compounds showed promising results as potential antibacterial agents (Kalhor et al., 2014).
Synthesis of New Vanadium Complexes :Research by Farzanfar et al. (2015) focused on the synthesis of new vanadium(IV, V) complexes containing chelidamic acid and novel thiourea derivatives. These compounds were investigated for their antibacterial properties against standard Gram-positive and Gram-negative bacterial strains, showcasing their potential in antibacterial applications (Farzanfar et al., 2015).
Safety and Hazards
The safety information for “(6-Chloropyridin-3-yl)thiourea” includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The compound is labeled with the GHS07 pictogram, which denotes that it can cause less severe health hazards .
Wirkmechanismus
Target of Action
Thiourea derivatives, in general, have been found to exhibit diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties .
Mode of Action
It is known that thiourea derivatives interact with their targets in a variety of ways, depending on the specific biological application .
Biochemical Pathways
Given the broad range of biological applications of thiourea derivatives, it can be inferred that multiple pathways may be affected .
Result of Action
Thiourea derivatives are known to exhibit a range of beneficial properties, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antitubercular, and antimalarial effects .
Biochemische Analyse
Biochemical Properties
(6-Chloropyridin-3-yl)thiourea plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiourea derivatives, including this compound, have been shown to exhibit antibacterial, antioxidant, anticancer, and anti-inflammatory properties . These interactions often involve hydrogen bonding and hydrophobic interactions with target proteins, leading to enzyme inhibition or activation . The compound’s ability to form stable complexes with metal ions also contributes to its biochemical activity.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiourea derivatives can modulate the activity of key signaling molecules, leading to altered cellular responses . Additionally, this compound has been shown to affect the crystallization process in certain cellular environments, which can impact cell function and viability .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes and proteins, leading to enzyme inhibition or activation . This binding often involves hydrogen bonds and hydrophobic interactions, which stabilize the compound-protein complex. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its degradation products can also exhibit biological activity, which may contribute to the observed effects over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant and anti-inflammatory properties . At higher doses, it can cause toxic or adverse effects, including thyroid dysfunction and other systemic toxicities . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s metabolism often involves oxidation at the sulfur atom, leading to the formation of reactive intermediates that can further react with cellular components . These metabolic processes are crucial for understanding the compound’s overall biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s ability to form stable complexes with metal ions also influences its distribution and transport properties .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns are critical for understanding the compound’s mechanism of action and its effects on cellular processes.
Eigenschaften
IUPAC Name |
(6-chloropyridin-3-yl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3S/c7-5-2-1-4(3-9-5)10-6(8)11/h1-3H,(H3,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNRFXLAUHMUSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1NC(=S)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60677636 | |
| Record name | N-(6-Chloropyridin-3-yl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125117-97-7 | |
| Record name | N-(6-Chloropyridin-3-yl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Diethylcarbamoyl)oxy]quinoline-2-carboxylic acid](/img/structure/B1463199.png)

![1H-Pyrrolo[2,3-B]pyridine, 6-chloro-1-[tris(1-methylethyl)silyl]-](/img/structure/B1463202.png)

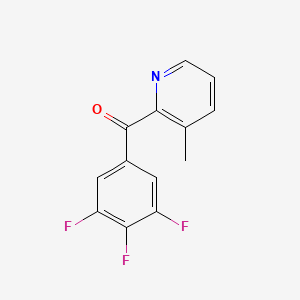

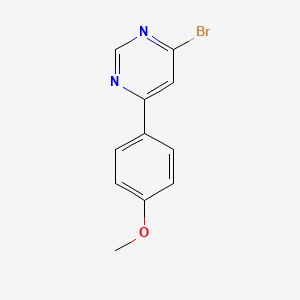

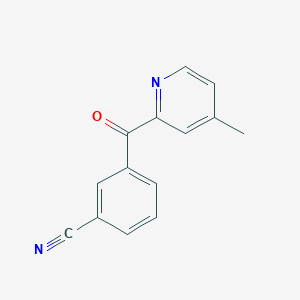
![N-[4-({[2-(pyridin-3-yl)ethyl]amino}methyl)phenyl]acetamide](/img/structure/B1463215.png)

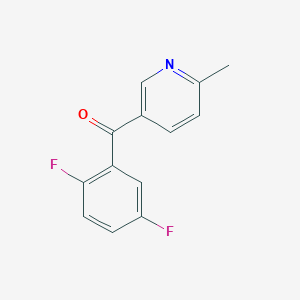
![Ethyl 3-[(4-chlorophenyl)thio]-1H-indole-2-carboxylate](/img/structure/B1463220.png)

